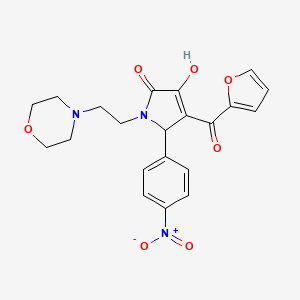

4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Descripción

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one (hereafter referred to as Compound A) is a pyrrol-2-one derivative with a complex substitution pattern (Fig. 1):

- Position 1: A 2-morpholinoethyl group (N-substituent), which enhances solubility due to the polar morpholine ring.

- Position 4: A furan-2-carbonyl moiety, providing π-π interaction capabilities.

This structure is frequently explored in medicinal chemistry for its hybrid pharmacophore design, combining heterocyclic and aromatic functionalities .

Propiedades

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O7/c25-19(16-2-1-11-31-16)17-18(14-3-5-15(6-4-14)24(28)29)23(21(27)20(17)26)8-7-22-9-12-30-13-10-22/h1-6,11,18,26H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFNGPJEYVLQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one, also known by its CAS number 378207-19-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C21H21N2O5

- Molecular Weight : 400.40 g/mol

- IUPAC Name : 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. Studies suggest that 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Recent findings suggest that 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one may exert neuroprotective effects. Experimental models have reported improvements in cognitive function and reduced neuronal cell death in conditions mimicking neurodegenerative diseases such as Alzheimer's.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell metabolism.

- Modulation of Gene Expression : Altering the expression of genes related to apoptosis and cell cycle regulation.

- Antioxidant Properties : Reducing oxidative stress in neuronal cells, thereby protecting them from damage.

Case Studies

Aplicaciones Científicas De Investigación

Biological Applications

Research indicates that compounds with similar structures to 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one exhibit various biological activities, including:

- Anticancer Activity : Similar compounds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of functional groups may enhance the compound's ability to inhibit microbial growth.

- Anti-inflammatory Effects : Compounds with analogous structures have been studied for their potential to modulate inflammatory pathways.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of pyrrole compounds can induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, suggesting that similar derivatives could be developed from 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one for targeted cancer therapies.

- Antimicrobial Activity : Research has shown that furan-based compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus. This suggests that the target compound may also possess antimicrobial properties, making it a candidate for further exploration in drug development.

- Inflammation Modulation : In vitro studies indicated that certain pyrrole derivatives can inhibit pro-inflammatory cytokines, providing insights into how 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one may be utilized in treating inflammatory diseases.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Key structural analogs of Compound A are identified in the literature, differing primarily in substituents at positions 1, 4, and 4. These modifications influence physicochemical properties, reactivity, and biological interactions.

Substituent Variations and Their Implications

Table 1: Structural Comparison of Compound A and Analogs

Key Observations:

Position 1: The 2-morpholinoethyl group in Compound A and improves aqueous solubility compared to tetrahydrofuran-2-ylmethyl or furylmethyl substituents. Morpholine’s polarity facilitates membrane permeability in drug-like molecules. Bulkier groups (e.g., tetrahydrofuran-2-ylmethyl) may hinder interactions with biological targets due to steric effects.

Position 4 :

- Furan-2-carbonyl (in A , ) enables π-stacking interactions with aromatic residues in proteins.

- Substitution with 4-chlorobenzoyl or 4-methoxybenzoyl introduces halogenated or electron-donating groups, altering electrophilicity and binding affinity.

Fluorophenyl or methoxy-propoxyphenyl substituents reduce electron withdrawal, favoring stability or altering metabolic pathways.

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

- Nitro Group : Enhances reactivity in reduction reactions (e.g., prodrug activation) but may increase toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.